N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a biphenyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative. The next step involves the introduction of the chloro and methyl groups through electrophilic aromatic substitution reactions. Finally, the biphenyl and carboxamide groups are introduced via coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound can bind to proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H19ClN2O2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H19ClN2O2/c1-17-7-14-23-25(15-17)32-27(30-23)21-12-13-22(28)24(16-21)29-26(31)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-16H,1H3,(H,29,31) |
InChI Key |
UCXDHDPZPAXQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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